DYRKs-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

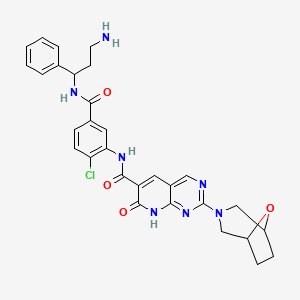

Molecular Formula |

C30H30ClN7O4 |

|---|---|

Molecular Weight |

588.1 g/mol |

IUPAC Name |

N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C30H30ClN7O4/c31-23-9-6-18(27(39)34-24(10-11-32)17-4-2-1-3-5-17)13-25(23)35-28(40)22-12-19-14-33-30(37-26(19)36-29(22)41)38-15-20-7-8-21(16-38)42-20/h1-6,9,12-14,20-21,24H,7-8,10-11,15-16,32H2,(H,34,39)(H,35,40)(H,33,36,37,41) |

InChI Key |

MRWURALZVKJHPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CN(CC1O2)C3=NC=C4C=C(C(=O)NC4=N3)C(=O)NC5=C(C=CC(=C5)C(=O)NC(CCN)C6=CC=CC=C6)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of DYRKs-IN-1: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction. Their dysregulation is implicated in pathologies ranging from neurodegenerative diseases like Alzheimer's to various forms of cancer. This has positioned the DYRK family, particularly DYRK1A and DYRK1B, as compelling targets for therapeutic intervention. DYRKs-IN-1 has emerged as a potent, small-molecule inhibitor of this kinase family, serving as a valuable chemical probe for elucidating DYRK biology and as a lead scaffold for drug discovery programs. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, complete with detailed experimental methodologies and pathway visualizations to support further research and development.

Introduction to the DYRK Kinase Family

The DYRK family belongs to the CMGC group of kinases and is unique in its activation mechanism. DYRKs autophosphorylate a conserved tyrosine residue in their activation loop during translation, which renders them constitutively active to phosphorylate downstream substrates on serine and threonine residues.[1] This dual-specificity nature is central to their function.

-

DYRK1A: Located on chromosome 21, its overexpression is a key factor in the pathology of Down syndrome. It is also linked to Alzheimer's disease through its role in phosphorylating Tau and influencing amyloid precursor protein processing.[1]

-

DYRK1B: This paralog is closely related to DYRK1A and is implicated in cell cycle control and quiescence. Its overexpression has been noted in several cancers, where it can promote cell survival and resistance to apoptosis.[1]

Given their involvement in significant human diseases, the development of selective inhibitors is of high therapeutic interest. This compound, a compound from a pyrido[2,3-d]pyrimidine series, was identified as a potent inhibitor of both DYRK1A and DYRK1B.[2]

Discovery and Characterization of this compound

This compound was discovered through the systematic exploration and structure-activity relationship (SAR) analysis of a novel series of pyrido[2,3-d]pyrimidine inhibitors.[2] The development process focused on identifying compounds with high potency for DYRK1A and DYRK1B. This compound, identified as compound 30 in the original publication, demonstrated low nanomolar efficacy in biochemical assays and potent anti-proliferative effects in a cancer cell line.[2]

Data Presentation: Potency and Activity

The inhibitory and cellular activities of this compound are summarized below. The data highlights its potent and dual inhibition of DYRK1A and DYRK1B.

| Target/Assay | Metric | Value (nM) | Reference |

| DYRK1A Kinase | IC50 | 5 | [2] |

| DYRK1B Kinase | IC50 | 8 | [2] |

| SW620 Cell Line | EC50 | 27 | [2] |

Synthesis of this compound

The synthesis of this compound is based on the construction of the core pyrido[2,3-d]pyrimidine-2,4-dione scaffold. While the precise, step-by-step protocol is detailed in the primary literature, a representative synthetic workflow involves the condensation of a 6-aminouracil derivative with a suitable aldehyde and a compound containing an active methylene group, followed by further modifications.[3][4][5]

Signaling Pathways and Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This inhibition impacts several critical signaling pathways.

Regulation of the Cell Cycle

DYRK1A and DYRK1B are key regulators of the G1/S phase transition. They directly phosphorylate Cyclin D1 at Threonine 286, which marks it for proteasomal degradation.[3][6] By inhibiting DYRK1A/B, this compound prevents Cyclin D1 degradation, thereby influencing cell cycle progression.

Regulation of NFAT Transcription Factors

DYRK1A acts as a negative regulator of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. In the nucleus, DYRK1A phosphorylates NFAT, which promotes its export to the cytoplasm, thus terminating NFAT-dependent gene transcription.[1][7][8] Inhibition of DYRK1A by this compound leads to the accumulation of active NFAT in the nucleus.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the characterization of this compound. Note: These are generalized protocols based on standard laboratory practices; for exact conditions, refer to the primary publication by Anderson K, et al.[2]

Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Core

This protocol describes a general method for synthesizing the core scaffold of this compound.

-

Reaction Setup: In a round-bottom flask, combine 6-amino-1,3-dialkyluracil (1.0 eq), an appropriate aromatic aldehyde (1.1 eq), and malononitrile (1.1 eq) in ethanol.

-

Catalysis: Add a catalytic amount of a base, such as piperidine (0.1 eq).

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by vacuum filtration.

-

Purification: Wash the solid with cold ethanol and diethyl ether. If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel to yield the desired pyrido[2,3-d]pyrimidine core. Subsequent functionalization steps (e.g., amide couplings) are required to complete the synthesis of this compound.

Protocol: Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a representative method for determining the IC50 of an inhibitor against DYRK1A.[7]

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a serial dilution of this compound in 100% DMSO, followed by an intermediate dilution in the 1X Kinase Buffer.

-

Prepare a 3X solution of DYRK1A enzyme and a Europium-labeled anti-tag antibody in 1X Kinase Buffer.

-

Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer.

-

-

Assay Plate Setup (384-well):

-

Add 5 µL of the serially diluted inhibitor solution to the assay wells.

-

Add 5 µL of the 3X Kinase/Antibody solution to all wells.

-

Initiate the reaction by adding 5 µL of the 3X Tracer solution to all wells. The final volume is 15 µL.

-

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cellular Potency Assay (MTT Assay in SW620 Cells)

This protocol outlines a method for determining the EC50 of this compound on the proliferation of the SW620 human colon cancer cell line.

-

Cell Seeding:

-

Culture SW620 cells in L-15 Medium supplemented with 10% Fetal Bovine Serum in a 37°C incubator without CO2.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Allow cells to adhere by incubating overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours.

-

-

MTT Addition:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for an additional 4 hours at 37°C until formazan crystals are formed.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the vehicle control (as 100% viability).

-

Plot the percent viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the EC50 value.

-

Conclusion

This compound is a potent and well-characterized inhibitor of DYRK1A and DYRK1B kinases. Its discovery has provided the research community with a critical tool to probe the complex biology regulated by these enzymes. The pyrido[2,3-d]pyrimidine scaffold represents a validated starting point for the development of next-generation inhibitors with improved selectivity and pharmacokinetic properties. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists engaged in kinase research and for drug development professionals aiming to target the DYRK family for therapeutic benefit in oncology, neurodegeneration, and other disease areas.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis [mdpi.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of SW620 human colon cancer cells by upregulating miRNA-145 - PMC [pmc.ncbi.nlm.nih.gov]

DYRKs-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, and survival.[1] The DYRK family consists of five members in mammals: DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4.[2] Of these, DYRK1A is the most extensively studied, largely due to its location on chromosome 21 and its implication in the pathophysiology of Down syndrome.[1][3] Aberrant DYRK1A activity has also been linked to neurodegenerative diseases like Alzheimer's disease, as well as certain cancers.[3][4][5]

DYRKs are unusual in that they become active through autophosphorylation on a tyrosine residue within their activation loop during translation, after which they function as serine/threonine kinases.[1][2] This constitutive activity makes them attractive targets for therapeutic intervention. DYRKs-IN-1 is a potent inhibitor of the DYRK family, with nanomolar efficacy against DYRK1A and DYRK1B. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: Competitive ATP Inhibition

This compound and its analogs function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the DYRK kinase domain, preventing the phosphorylation of its downstream substrates.[1] This mode of action is common for many kinase inhibitors and has been confirmed through structural studies, such as X-ray crystallography, of similar compounds bound to DYRK1A.

Quantitative Inhibitory Activity and Selectivity

This compound demonstrates potent inhibition of DYRK1A and DYRK1B. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50). Furthermore, to assess the broader applicability and potential for off-target effects, inhibitors are often profiled against a large panel of kinases.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | DYRK1A | 5 | Biochemical Kinase Assay | |

| This compound | DYRK1B | 8 | Biochemical Kinase Assay | |

| Analog C17 | DYRK2 | ~17 | In vitro biochemical assay | [6] |

| Analog 34 | DYRK1A | <10 | Ambit Kinase Assay (0.4% activity remaining at 10 nM) | [5] |

| Analog 34 | DYRK1B | <10 | Ambit Kinase Assay (5% activity remaining at 10 nM) | [5] |

Table 1: Inhibitory potency of this compound and related analogs against target kinases. Data for this compound is from commercially available data sheets, while data for analogs provides context on the potency of similar chemical scaffolds.

To evaluate not just potency but also the drug-like properties of an inhibitor, metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are used.

| Compound | pIC50 (DYRK1A) | LE | LLE | Reference |

| Analog 9 | ~6.9 | 0.55 | 5.59 | [3] |

| Analog 10 | ~7.1 | 0.56 | 5.75 | [3] |

| Analog 11 | ~7.4 | 0.55 | 5.50 | [3] |

Table 2: Quantitative metrics for DYRK1A inhibitors from a representative chemical series. pIC50 is the negative logarithm of the IC50 value. LE and LLE are measures of the binding efficiency of a ligand.[3]

Modulated Signaling Pathways

The primary signaling pathway modulated by the inhibition of DYRK1A is the Calcineurin/NFAT pathway. DYRK1A also influences other critical cellular pathways.

The Calcineurin/NFAT Signaling Pathway

Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a key role in immune response and development.[7] In its inactive state, NFAT is phosphorylated and resides in the cytoplasm. Upon cellular stimulation that increases intracellular calcium levels, the phosphatase calcineurin is activated and dephosphorylates NFAT. This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus, where it activates gene transcription.[8]

DYRK1A acts as a negative regulator of this pathway.[7] It phosphorylates NFAT at specific serine/proline-rich motifs, which primes it for subsequent phosphorylation by other kinases like GSK3β.[7] This re-phosphorylation promotes the nuclear export of NFAT, thereby terminating the signaling cascade.

By inhibiting DYRK1A, this compound prevents the phosphorylation-mediated nuclear export of NFAT. This leads to a sustained nuclear presence of activated NFAT and prolonged downstream gene expression.

References

- 1. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]

- 2. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. NFATc1 phosphorylation by DYRK1A increases its protein stability - PMC [pmc.ncbi.nlm.nih.gov]

DYRKs-IN-1 Inhibitor: A Technical Guide to its Profile and Target Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitor DYRKs-IN-1, focusing on its target kinase profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of kinase inhibitor development, cancer biology, and neurodegenerative disease research.

Inhibitor Profile of this compound

This compound is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with primary activity against DYRK1A and DYRK1B. These kinases are crucial regulators of a wide array of cellular processes, and their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.

Target Kinase Affinity

The primary targets of this compound are DYRK1A and DYRK1B. The inhibitor demonstrates high potency against these kinases, as evidenced by its low nanomolar half-maximal inhibitory concentrations (IC50).

| Target Kinase | IC50 (nM) |

| DYRK1A | 5 |

| DYRK1B | 8 |

Table 1: Primary target kinase inhibition data for this compound.

Kinase Selectivity Profile

While a comprehensive kinome-wide scan for this compound is not publicly available, the initial characterization indicates a degree of selectivity for the DYRK family. However, like many kinase inhibitors targeting the highly conserved ATP-binding pocket, off-target effects on other kinases, particularly within the CMGC (CDK, MAPK, GSK3, CLK) kinase group, are possible. Further extensive profiling is necessary to fully elucidate the selectivity of this compound. The development of highly selective inhibitors for DYRK1A and DYRK1B remains a significant challenge due to the high degree of homology within the kinase domains of this family.

Target Kinases and Signaling Pathways

DYRK1A and DYRK1B are serine/threonine kinases that play pivotal roles in cell proliferation, differentiation, and survival. Their inhibition by this compound can therefore have significant downstream effects on various signaling pathways implicated in disease.

DYRK1A Signaling Pathways

DYRK1A is a pleiotropic kinase involved in numerous cellular processes. In the context of cancer, it can act as both a tumor suppressor and an oncogene depending on the cellular context. It regulates key cancer-related pathways including cell cycle progression, DNA damage response, and receptor tyrosine kinase (RTK) signaling. In neurodegenerative diseases like Alzheimer's, DYRK1A is implicated in the hyperphosphorylation of tau protein.

DYRK1B Signaling Pathways in Cancer

DYRK1B is frequently overexpressed in various cancers and is associated with promoting cell survival and resistance to chemotherapy. It plays a crucial role in maintaining cancer cell quiescence, a state that allows them to evade therapies targeting rapidly dividing cells. DYRK1B is also involved in complex crosstalk with other major cancer signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/mTOR/AKT pathways.

An In-depth Technical Guide to the Inhibition of DYRK1A and DYRK1B by DYRKs-IN-1

A Comprehensive Analysis for Researchers and Drug Development Professionals

Dual-specificity tyrosine-phosphorylation-regulated kinases 1A (DYRK1A) and 1B (DYRK1B) are highly homologous serine/threonine kinases that play crucial roles in a multitude of cellular processes. Their dysregulation has been implicated in various pathologies, including neurodegenerative diseases, metabolic disorders, and several types of cancer. This has rendered them attractive targets for therapeutic intervention. This technical guide provides a detailed overview of the inhibition of DYRK1A and DYRK1B by a representative potent and selective inhibitor, herein referred to as DYRKs-IN-1.

Quantitative Inhibitory Profile of this compound

This compound is a potent, ATP-competitive small molecule inhibitor of the Class I DYRK kinases, DYRK1A and DYRK1B. Its efficacy and selectivity have been characterized through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | This compound IC50 (nM) | Selectivity vs. DYRK2 | Reference |

| DYRK1A | 7 | >30-fold | |

| DYRK1B | 2.4 | >30-fold | |

| DYRK2 | >200 | N/A | |

| CLK1 | ~200 | N/A | |

| GSK3β | >1000 | N/A |

Note: The data presented is a composite representation from potent inhibitors like VER-239353, which exhibit high selectivity for DYRK1A/B.

Core Signaling Pathways Modulated by DYRK1A and DYRK1B

DYRK1A and DYRK1B are integral components of complex signaling networks that regulate fundamental cellular functions. Understanding these pathways is critical to elucidating the downstream consequences of their inhibition.

DYRK1A Signaling Cascade

DYRK1A is a pleiotropic kinase involved in neurodevelopment, cell cycle control, and apoptosis. One of its key roles is in the regulation of transcription factors and signaling intermediates. For instance, DYRK1A can phosphorylate and activate Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the JNK signaling pathway, promoting apoptotic cell death under stress conditions. Furthermore, DYRK1A negatively regulates the transcription factor NFAT (Nuclear Factor of Activated T-cells) by phosphorylating it, which leads to its export from the nucleus, thereby inhibiting its transcriptional activity.

DYRK1B Signaling Network

DYRK1B is a key regulator of cell cycle entry and exit, and it has been increasingly implicated in cancer biology and metabolic diseases. It can promote cell survival by positively influencing the mTOR/AKT pathway. This can occur through interactions with the Hedgehog (Hh) signaling pathway, where DYRK1B enhances the stability of the GLI1 transcription factor via AKT-mediated phosphorylation. By inhibiting DYRK1B, this compound can disrupt these pro-survival signals.

Experimental Protocols for Kinase Inhibition Assays

The determination of IC50 values for inhibitors like this compound is fundamental to their characterization. Below is a detailed methodology for a typical in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Methodology for IC50 Determination

-

Preparation of Reagents:

-

Kinase Buffer: Prepare a suitable reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Enzyme: Reconstitute recombinant human DYRK1A or DYRK1B to a working concentration in kinase buffer. The final concentration should be optimized for linear reaction kinetics.

-

Substrate: Prepare a solution of a generic or specific peptide substrate (e.g., Woodtide) in kinase buffer.

-

ATP: Prepare a solution of ATP in kinase buffer. The concentration is typically set at or near the Km value for the specific kinase.

-

Inhibitor (this compound): Prepare a serial dilution series of this compound in DMSO, followed by a final dilution in kinase buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the inhibitor dilution or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 10 µL of a 2.5x enzyme solution to each well.

-

Initiate the kinase reaction by adding 10 µL of a 2.5x substrate/ATP mixture to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

-

Signal Detection (ADP-Glo™ Assay):

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal via coupled luciferase/luciferin reactions.

-

Incubate for 30-60 minutes at room temperature to stabilize the signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data with respect to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This compound represents a class of potent and selective inhibitors of DYRK1A and DYRK1B. Through competitive inhibition at the ATP-binding site, these molecules can effectively modulate critical signaling pathways such as the JNK and mTOR/AKT cascades. The robust methodologies available for in vitro kinase profiling allow for precise characterization of their inhibitory activity. As research continues to unravel the complex roles of DYRK1A and DYRK1B in disease, selective inhibitors will remain indispensable tools for both basic research and the development of novel therapeutic strategies.

An In-depth Technical Guide to the Function of DYRK Family Kinase Inhibitors in Fundamental Cellular Processes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the role of the Dual-specificity tyrosine-regulated kinase (DYRK) family in essential cellular functions and the mechanistic impact of their inhibition, with a focus on the inhibitor DYRK1-IN-1 and other key modulators.

Introduction to the DYRK Family of Kinases

The Dual-specificity tyrosine-regulated kinases (DYRKs) are an evolutionarily conserved family of protein kinases, playing pivotal roles in a multitude of cellular processes.[1][2][3][4] In humans, this family comprises five members: DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4.[5][6] These kinases are unique in their activation mechanism; they undergo autophosphorylation on a conserved tyrosine residue in their activation loop during translation, which then enables them to phosphorylate their substrates on serine and threonine residues.[1][3][7] This dual-specificity in phosphorylation is a defining characteristic of the family.[8]

DYRKs are pleiotropic, meaning they influence a wide array of biological functions, including cell proliferation, differentiation, survival, and apoptosis.[3][5] Their expression and activity are tightly regulated, and dysregulation has been implicated in various pathologies, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as several types of cancer.[6][8][9] Consequently, the DYRK family, particularly DYRK1A and DYRK1B, has emerged as a significant target for therapeutic intervention.[5][10]

Role of DYRKs in Fundamental Cellular Processes

DYRK kinases are integral to the regulation of key cellular pathways, often acting as "priming" kinases that phosphorylate a substrate to enable subsequent phosphorylation by other kinases, such as GSK3β.[11]

Members of the DYRK family are crucial regulators of the cell cycle.[11]

-

DYRK1A and DYRK1B can negatively regulate the G1/S phase transition.[12] They achieve this by phosphorylating Cyclin D1 (CycD1) at threonine 286, which marks it for proteasomal degradation.[3][13] The resulting decrease in CycD1 levels leads to an extended G1 phase or cell cycle exit.[12][13]

-

Conversely, DYRK1B can stabilize the cyclin-dependent kinase inhibitor p27Kip1 by phosphorylating it on Serine 10, which promotes its nuclear retention and inhibitory function on CDK2, thereby helping to maintain a quiescent state.[3][11]

-

Inhibition of DYRK1A has been shown to increase CycD1 levels and promote cell proliferation in certain cell types, such as pancreatic β-cells and cardiomyocytes.[13][14][15]

DYRK kinases are also involved in signaling pathways that govern cell survival and death.

-

DYRK2 plays a role in the DNA damage response by phosphorylating p53 at Serine 46, which can induce apoptosis.[3][11]

-

DYRK1A has been shown to positively regulate the ASK1-JNK signaling pathway, which is involved in apoptotic cell death under various stress conditions.[16]

-

In some cancer contexts, DYRK1B promotes cell survival and chemoresistance by facilitating cell cycle exit into a quiescent state.[17]

DYRK1A is located on chromosome 21, and its overexpression is a key factor in the neuropathology of Down syndrome.[10][11]

-

It plays a critical role in brain development, regulating neuronal proliferation and differentiation.[6][9]

-

In neurodegenerative diseases like Alzheimer's, DYRK1A contributes to pathology by phosphorylating the Amyloid Precursor Protein (APP) and Tau protein.[8][10][18] DYRK1A phosphorylation of Tau can "prime" it for further phosphorylation by GSK-3β, promoting the formation of neurofibrillary tangles.[19]

DYRKs modulate the activity of several transcription factors, thereby influencing gene expression programs.

-

DYRK1A negatively regulates the Nuclear Factor of Activated T-cells (NFAT) by phosphorylating it, which promotes its export from the nucleus and terminates NFAT-dependent gene transcription.[1][12] Inhibition of DYRK1A can therefore lead to increased NFAT activity.[11]

-

DYRK1A can also phosphorylate the GLI1 transcription factor, a key component of the Hedgehog signaling pathway, promoting its nuclear import and activation.[12][20]

Pharmacological Inhibition of DYRKs: The Role of DYRKs-IN-1 and Other Modulators

Given the involvement of DYRKs in various diseases, significant effort has been dedicated to developing small molecule inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase's active site.[5]

DYRK1-IN-1 is a highly selective and ligand-efficient inhibitor of DYRK1A, with an IC50 value of 220 nM.[21][22] It serves as a chemical probe for studying the functions of DYRK1A and has potential applications in central nervous system research due to its predicted ability to penetrate the blood-brain barrier.[21][22]

Other notable DYRK inhibitors include:

-

Harmine: A natural β-carboline alkaloid that is a potent and selective DYRK1A inhibitor, widely used in preclinical research.[22][23] However, its utility is limited by off-target effects, notably the inhibition of monoamine oxidase A (MAO-A).[9]

-

GNF4877: A potent inhibitor of both DYRK1A (IC50 = 6 nM) and GSK3β (IC50 = 16 nM).[21][22]

-

Leucettine L41: A synthetic analog of a marine sponge compound that acts as a dual inhibitor of DYRK and CLK kinases.

-

EHT 1610: A potent inhibitor of both DYRK1A (IC50 = 0.36 nM) and DYRK1B (IC50 = 0.59 nM).[22]

The following table summarizes the inhibitory concentrations (IC50) of various compounds against DYRK family members and other relevant kinases.

| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |

| DYRK1-IN-1 | DYRK1A | 220 | [21][22] |

| Harmine | DYRK1A | ~40-80 | [22][23] |

| MAO-A | High Potency | [9] | |

| GNF4877 | DYRK1A | 6 | [21][22] |

| GSK3β | 16 | [21][22] | |

| EHT 1610 | DYRK1A | 0.36 | [22] |

| DYRK1B | 0.59 | [22] | |

| GNF2133 | DYRK1A | 6.2 | [22] |

| GSK3β | >50,000 | [22] | |

| JH-XIV-68-3 (3) | DYRK1A | 158 | |

| PST-001 | DYRK1A | 40 | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function and inhibition of DYRK kinases.

This assay measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of the kinase.

Materials:

-

DYRK1A enzyme (e.g., Thermo Fisher)[1]

-

LanthaScreen™ Eu-anti-Tag Antibody

-

LanthaScreen™ Kinase Tracer 236[1]

-

1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1]

-

Test compound (e.g., DYRK1-IN-1) serially diluted in DMSO

-

384-well plate

-

Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

-

Prepare a 3X compound solution: Serially dilute the test compound in 1X Kinase Buffer A.

-

Prepare a 3X Kinase/Antibody solution: Dilute DYRK1A enzyme and Eu-anti-Tag antibody in 1X Kinase Buffer A to 3 times the final desired concentration (e.g., 15 nM kinase and 6 nM antibody).[1]

-

Prepare a 3X Tracer solution: Dilute the Kinase Tracer to 3 times the final desired concentration (e.g., 30 nM) in 1X Kinase Buffer A.[1]

-

Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound solution, followed by 5 µL of the 3X Kinase/Antibody solution.

-

Initiate Reaction: Add 5 µL of the 3X Tracer solution to all wells. The final volume is 15 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission ratio of the acceptor (Alexa Fluor 647) to the donor (Europium).

-

Data Analysis: Calculate the percent inhibition based on controls (no inhibitor vs. fully inhibited). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity following inhibitor treatment.

Materials:

-

Cells of interest (e.g., HEK293, INS-1E)

-

96-well cell culture plate

-

Complete culture medium

-

DYRK inhibitor stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to attach overnight.

-

Compound Treatment: Treat cells with various concentrations of the DYRK inhibitor (and a vehicle control, e.g., 0.1% DMSO) for a desired period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18] Mix gently on an orbital shaker.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.

This technique is used to detect changes in the protein levels of cell cycle regulators following DYRK inhibition.

Materials:

-

Cell lysates from inhibitor-treated and control cells

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Cyclin D1, anti-p27Kip1, anti-phospho-Cyclin D1 (Thr286), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with a DYRK inhibitor (e.g., Harmine) for various time points.[3] Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Cyclin D1) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin).[21]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes involving DYRK kinases and a general workflow for inhibitor characterization.

Caption: DYRK1A phosphorylates Cyclin D1, leading to its degradation and G1 arrest.

Caption: DYRK1A promotes the nuclear export of NFAT, terminating its activity.

Caption: Workflow for identifying and characterizing novel DYRK kinase inhibitors.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Selective inhibition of the kinase DYRK1A by targeting its folding process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]

- 9. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. Suppression of Cancer Cell Growth by Promoting Cyclin D1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NFATc1 phosphorylation by DYRK1A increases its protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Nuclear Translocation and Activation of the Transcription Factor NFAT Is Blocked by Herpes Simplex Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. alzdiscovery.org [alzdiscovery.org]

- 23. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

DYRKs-IN-1: A Chemical Probe for Unraveling DYRK Kinase Function

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[1][2] Dysregulation of DYRK activity has been implicated in various diseases, such as cancer, neurodegenerative disorders, and developmental abnormalities.[3][4] This has spurred the development of selective chemical probes to dissect the physiological and pathological functions of DYRK family members. DYRKs-IN-1 is a potent inhibitor of DYRK1A and DYRK1B, making it a valuable tool for investigating the biological roles of these key kinases.[3] This technical guide provides a comprehensive overview of this compound as a chemical probe, including its biochemical properties, recommended experimental protocols, and its application in studying DYRK-mediated signaling pathways.

Data Presentation

Biochemical Potency and Cellular Activity of this compound

The following table summarizes the known quantitative data for this compound, highlighting its high potency against its primary targets, DYRK1A and DYRK1B.

| Target | Assay Type | IC50 (nM) | EC50 (nM) | Reference |

| DYRK1A | Biochemical | 5 | - | [3] |

| DYRK1B | Biochemical | 8 | - | [3] |

| SW 620 (Human Colon Tumor Cell Line) | Cellular | - | 27 | [3] |

Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases (e.g., KINOMEscan) is not publicly available at the time of this writing. Researchers should exercise caution and independently validate the selectivity of this compound for their specific application. For comparison, other selective DYRK1A inhibitors have shown varying degrees of off-target effects on other kinases, particularly within the CMGC kinase group (which includes CDKs, MAPKs, GSKs, and CLKs).[5][6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for determining the IC50 of this compound against DYRK1A or DYRK1B in a biochemical assay.

Materials:

-

Recombinant human DYRK1A or DYRK1B enzyme

-

DYRKtide substrate (or other suitable peptide substrate)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

ATP

-

96-well or 384-well plates (white, low-volume)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

-

Prepare the kinase/substrate solution by diluting the DYRK enzyme and substrate in the kinase buffer. Add this solution to the wells containing the inhibitor.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific DYRK isoform.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This protocol describes a method to quantify the engagement of this compound with DYRK1A in live cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding DYRK1A-NanoLuc® fusion protein

-

Transfection reagent

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)

-

Opti-MEM™ I Reduced Serum Medium

-

This compound (dissolved in DMSO)

-

96-well or 384-well plates (white, tissue culture-treated)

Procedure:

-

Seed HEK293 cells into the assay plate and transfect with the DYRK1A-NanoLuc® fusion plasmid according to the manufacturer's protocol.

-

After 24 hours, prepare serial dilutions of this compound in Opti-MEM™.

-

Prepare the NanoBRET™ Tracer/Extracellular NanoLuc® Inhibitor solution in Opti-MEM™.

-

Remove the culture medium from the cells and add the diluted this compound or DMSO control.

-

Immediately add the NanoBRET™ Tracer/Inhibitor solution to all wells.

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate within 10 minutes on a luminometer equipped with filters for measuring donor (NanoLuc®, 460 nm) and acceptor (Tracer, >600 nm) emission.

-

Calculate the BRET ratio and plot the data against the this compound concentration to determine the cellular EC50 for target engagement.

Mandatory Visualization

DYRK1A-Mediated Regulation of NFAT Signaling

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a critical role in immune responses and other cellular processes. The activity of NFAT is tightly regulated by its phosphorylation state, which controls its subcellular localization. DYRK1A is a key kinase that phosphorylates NFAT, leading to its nuclear export and inactivation.[7]

Caption: DYRK1A negatively regulates NFAT signaling by promoting its nuclear export.

Experimental Workflow for Assessing this compound on NFAT Nuclear Translocation

This workflow outlines a typical immunofluorescence-based experiment to investigate the effect of this compound on the subcellular localization of NFAT.

Caption: Workflow for analyzing NFAT nuclear translocation upon this compound treatment.

Conclusion

This compound is a potent and valuable chemical probe for investigating the functions of DYRK1A and DYRK1B kinases. Its high potency allows for the effective inhibition of these kinases in both biochemical and cellular contexts. By utilizing the experimental protocols and understanding the signaling pathways outlined in this guide, researchers can effectively employ this compound to elucidate the complex roles of DYRK kinases in health and disease, and to explore their potential as therapeutic targets. As with any chemical probe, careful experimental design and validation, including assessment of off-target effects in the specific system of study, are crucial for robust and reliable results.

References

- 1. DYRK1A and DYRK3 Promote Cell Survival through Phosphorylation and Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

DYRKs-IN-1: A Potent Kinase Inhibitor for the Investigation of Hedgehog Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of enzymes that play crucial roles in various cellular processes, including the regulation of key signaling pathways. Notably, DYRK1A and DYRK1B have been identified as significant modulators of the Hedgehog (Hh) signaling pathway, a critical cascade in embryonic development and oncogenesis. DYRKs-IN-1 is a potent small molecule inhibitor of DYRK1A and DYRK1B. This technical guide provides a comprehensive overview of this compound, its biochemical properties, and its inferred role in the regulation of the Hedgehog signaling pathway. Detailed experimental protocols and data presentation are included to facilitate further research into the therapeutic potential of targeting DYRK kinases in Hedgehog-driven diseases.

Introduction to DYRKs and the Hedgehog Signaling Pathway

The DYRK family of protein kinases are unique in their ability to autophosphorylate a tyrosine residue in their activation loop, which subsequently allows them to phosphorylate other substrate proteins on serine and threonine residues.[1] This dual-specificity is critical to their function in regulating a multitude of cellular processes. Among the five members of the DYRK family, DYRK1A and DYRK1B are the most extensively studied.

The Hedgehog (Hh) signaling pathway is a highly conserved signaling cascade essential for embryonic development, tissue homeostasis, and stem cell maintenance.[2][3] Aberrant activation of the Hh pathway is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma.[4] The key effectors of the Hh pathway are the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). In the absence of an Hh ligand, the transmembrane protein Patched (PTCH) inhibits Smoothened (SMO), leading to the proteolytic processing of GLI proteins into repressor forms. Upon Hh ligand binding to PTCH, the inhibition of SMO is relieved, allowing for the stabilization and nuclear translocation of GLI activator proteins, which then induce the transcription of Hh target genes.[5]

The Role of DYRK1A and DYRK1B in Hedgehog Signaling

DYRK1A and DYRK1B have been shown to have a complex and sometimes contradictory role in the regulation of the Hedgehog pathway.[2][6]

-

Positive Regulation: DYRK1A can enhance GLI1-dependent gene transcription.[7] This is achieved, in part, by promoting the nuclear retention of GLI1.[5][7] DYRK1A has been shown to directly phosphorylate GLI1, which is thought to be a mechanism for enhancing its transcriptional activity.[5]

-

Negative Regulation: Conversely, there is evidence to suggest that DYRK1B can suppress canonical, SMO-initiated Hedgehog signaling.[6] However, it can also promote the stability of the GLI1 protein in a non-canonical fashion, potentially through the activation of the PI3K/AKT pathway.[6]

This dual functionality suggests that the impact of DYRK kinases on Hedgehog signaling is context-dependent, likely influenced by the specific cellular environment and the mode of pathway activation.

This compound: A Potent Inhibitor of DYRK1A and DYRK1B

This compound is a small molecule inhibitor with high potency against the class I DYRK kinases, DYRK1A and DYRK1B. Its chemical and pharmacological properties are summarized in the tables below.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₀H₃₀ClN₇O₄ |

| Molecular Weight | 588.06 g/mol |

| CAS Number | 1387090-01-8 (free base) |

| Form | Available as free base and hydrochloride salt |

In Vitro Potency of this compound

| Target | IC₅₀ (nM) | Reference |

| DYRK1A | 5 | [7] |

| DYRK1B | 8 | [7] |

| Cell Line | EC₅₀ (nM) | Notes | Reference |

| SW620 (Human Colon Tumor) | 27 | Demonstrates anti-tumor activity. |

Given its potent inhibition of DYRK1A and DYRK1B, this compound is a valuable chemical probe to investigate the role of these kinases in cellular signaling, including the Hedgehog pathway. Although direct studies of this compound on the Hedgehog pathway are not yet published, its known activity against DYRK1A and DYRK1B allows for the formulation of a strong hypothesis regarding its potential effects.

Visualizing the Role of DYRKs in the Hedgehog Signaling Pathway

The following diagrams illustrate the canonical Hedgehog signaling pathway and the points at which DYRK1A and DYRK1B are thought to exert their regulatory influence.

Caption: The Hedgehog signaling pathway and points of regulation by DYRK1A and DYRK1B.

Experimental Protocols for Investigating this compound in Hedgehog Signaling

The following protocols are designed to enable researchers to investigate the effects of this compound on the Hedgehog signaling pathway.

Workflow for Investigating this compound Effects

Caption: General experimental workflow for studying the effects of this compound.

Detailed Protocol: Western Blot Analysis of Hedgehog Pathway Proteins

This protocol details the steps to analyze the protein levels of key Hedgehog pathway components, such as GLI1 and SUFU, following treatment with this compound.

Materials:

-

Cell lines responsive to Hedgehog signaling (e.g., NIH/3T3, Daoy medulloblastoma cells)

-

This compound (and vehicle control, e.g., DMSO)

-

Hedgehog pathway agonist (e.g., SAG or Shh-conditioned media)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GLI1, anti-SUFU, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or vehicle control for 1-2 hours.

-

Stimulate the cells with a Hedgehog pathway agonist (e.g., 100 nM SAG) for 24-48 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST three times for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST three times for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Detailed Protocol: GLI-Luciferase Reporter Assay

This assay measures the transcriptional activity of GLI proteins.

Materials:

-

Cells stably or transiently transfected with a GLI-responsive luciferase reporter construct (e.g., 8xGli-BS-luc) and a control reporter (e.g., Renilla luciferase).

-

This compound

-

Hedgehog pathway agonist (e.g., SAG)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Plating and Transfection (if necessary):

-

Plate cells in a 96-well plate.

-

If not using a stable cell line, transfect the cells with the reporter plasmids.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with this compound or vehicle for 1-2 hours.

-

Stimulate with a Hedgehog agonist for 24-48 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Compare the normalized luciferase activity between different treatment groups.

-

Detailed Protocol: Co-Immunoprecipitation of GLI1 and SUFU

This protocol is used to assess the interaction between GLI1 and its negative regulator, SUFU.

Materials:

-

Cells expressing endogenous or tagged GLI1 and SUFU.

-

This compound

-

Hedgehog pathway agonist (e.g., SAG)

-

Co-immunoprecipitation lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-GLI1 or anti-tag)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Antibodies for Western blotting (anti-GLI1 and anti-SUFU)

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound and a Hedgehog agonist as described for the Western blot protocol.

-

Lyse the cells with co-immunoprecipitation lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

-

Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using antibodies against both GLI1 and SUFU.

-

Conclusion and Future Directions

This compound is a potent and valuable tool for dissecting the role of DYRK1A and DYRK1B in cellular signaling. While its direct effects on the Hedgehog pathway have yet to be explicitly documented in published literature, its known inhibitory profile against key regulators of this pathway strongly suggests its potential as a modulator of Hedgehog-dependent processes. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the impact of this compound on GLI transcription factors and the overall Hedgehog signaling cascade. Such studies will be crucial in validating the therapeutic potential of targeting DYRK kinases in cancers and other diseases characterized by aberrant Hedgehog signaling. Future research should focus on in vivo studies to assess the efficacy and safety of this compound or its analogs in preclinical models of Hedgehog-driven diseases.

References

- 1. Emerging Roles of DYRK Kinases in Embryogenesis and Hedgehog Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hedgehog Signaling and Truncated GLI1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Gli1 transcriptional activity in the nucleus by Dyrk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting GLI Transcription Factors in Cancer | MDPI [mdpi.com]

- 7. DYRK1B as therapeutic target in Hedgehog/GLI-dependent cancer cells with Smoothened inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Kinase Assay Protocols for DYRKs-IN-1

Introduction

The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[1][2][3] This family requires autophosphorylation on a conserved tyrosine residue for catalytic activity, after which they phosphorylate their substrates on serine or threonine residues.[2][4] The human DYRK family is divided into two main classes: Class I (DYRK1A, DYRK1B) and Class II (DYRK2, DYRK3, DYRK4).[3][4]

Notably, DYRK1A has been implicated in the pathology of Down syndrome and neurodegenerative conditions like Alzheimer's disease, while DYRK1B is linked to certain cancers and metabolic syndrome.[5][6][7] This makes the DYRK family an attractive target for therapeutic intervention.[7][8] DYRKs-IN-1 is a potent small-molecule inhibitor targeting the DYRK family, demonstrating significant potential for research and drug development.[9]

This document provides detailed protocols for conducting in vitro kinase assays to characterize the activity of this compound and similar inhibitors. It includes methods for both traditional radiometric assays and more modern non-radioactive techniques like ELISA and TR-FRET.

Quantitative Data Summary: this compound Inhibitory Activity

This compound demonstrates high potency and selectivity for Class I DYRK kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Kinase Target | Inhibitor | IC50 Value (nM) | Notes |

| DYRK1A | This compound | 5 | Potent inhibitor of DYRK1A.[9] |

| DYRK1B | This compound | 8 | Shows strong activity against DYRK1B.[9] |

| DYRK1B | AZ191 | 17 | For comparison, another known DYRK1B inhibitor.[2] |

| DYRK1A | AZ191 | 88 | Shows ~5-fold selectivity for DYRK1B over DYRK1A.[2] |

| DYRK2 | AZ191 | 1890 | Demonstrates high selectivity of AZ191 against Class II DYRKs.[2] |

| DYRK1A | SM07883 | 1.6 | Example of another potent, orally bioavailable DYRK1A inhibitor.[8] |

DYRK1A Signaling Pathway and Inhibition

DYRK1A is a pleiotropic kinase that phosphorylates a wide range of substrates, influencing various cellular outcomes.[3] Dysregulation of its activity is linked to several pathologies. The diagram below illustrates a simplified overview of key DYRK1A signaling pathways and the mechanism of action for an inhibitor like this compound.

General Experimental Workflow for In Vitro Kinase Assay

The process of determining an inhibitor's IC50 value follows a structured workflow, from reagent preparation to data analysis. This applies to various assay formats, including those detailed in the subsequent sections.

Experimental Protocols

The following are detailed protocols for three common types of in vitro kinase assays suitable for characterizing this compound.

Protocol 1: ELISA-Based Kinase Assay (Non-Radioactive)

This method relies on a phosphorylation site-specific antibody to detect the phosphorylated substrate, offering a safe and robust alternative to radioactive assays.[7]

Materials:

-

Recombinant human DYRK1A

-

DYRKtide peptide substrate (or similar)

-

96-well high-binding microplate

-

Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]

-

ATP Solution (10 mM stock in H₂O)

-

This compound (10 mM stock in DMSO, serially diluted)

-

Phospho-specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop Solution (e.g., 2N H₂SO₄)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% BSA in Wash Buffer)

Procedure:

-

Substrate Coating: Dilute the peptide substrate in PBS to 20 µg/mL. Add 50 µL to each well of the microplate. Incubate overnight at 4°C.

-

Washing and Blocking: Wash wells three times with Wash Buffer. Block by adding 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

-

Kinase Reaction:

-

Wash the wells three times with Wash Buffer.

-

Prepare the reaction mix in each well:

-

40 µL Kinase Reaction Buffer.

-

5 µL of serially diluted this compound (or DMSO for control).

-

5 µL of DYRK1A enzyme (e.g., final concentration 5-10 nM).

-

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of ATP solution (final concentration at or near the Kₘ for ATP, typically 10-50 µM).

-

Incubate for 60 minutes at 30°C.

-

-

Termination and Antibody Incubation:

-

Stop the reaction by washing the wells five times with Wash Buffer.

-

Add 50 µL of the phospho-specific primary antibody (diluted in Blocking Buffer) to each well. Incubate for 1-2 hours at room temperature.

-

-

Secondary Antibody and Detection:

-

Wash wells three times.

-

Add 50 µL of HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash wells five times.

-

Add 100 µL of TMB substrate. Incubate in the dark until color develops (5-20 minutes).

-

Add 50 µL of Stop Solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Radiometric [γ-³²P]ATP Filter Binding Assay

This classic method measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate. It is highly sensitive and considered a gold standard.[11][12]

Materials:

-

Recombinant human DYRK1A

-

Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Cold ATP (10 mM stock)

-

This compound (serially diluted)

-

Phosphocellulose filter paper/plate (e.g., P81)

-

Stop Solution (e.g., 75 mM phosphoric acid)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a 50 µL reaction mix:

-

25 µL of 2x Kinase Assay Buffer.

-

5 µL of substrate solution (e.g., final concentration 0.2 mg/mL).

-

5 µL of serially diluted this compound.

-

5 µL of DYRK1A enzyme (final concentration 5-10 nM).

-

-

Pre-incubation: Incubate the mix for 10 minutes at room temperature.

-

Reaction Initiation: Start the reaction by adding 10 µL of ATP mix (containing cold ATP and [γ-³²P]ATP to achieve a final concentration near Kₘ and ~0.5 µCi per reaction).

-

Incubation: Incubate for 20-30 minutes at 30°C. Ensure the reaction is in the linear range.

-

Termination and Spotting: Stop the reaction by adding 25 µL of the mix onto a spot on the phosphocellulose filter paper. Allow it to air dry for a few minutes.

-

Washing: Wash the filter paper three times for 5-10 minutes each in a bath of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Data Acquisition: Dry the filter paper (e.g., with ethanol or acetone) and place it in a vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

Protocol 3: TR-FRET Kinase Binding Assay (LanthaScreen™ Format)

This assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by an inhibitor, enabling direct measurement of binding affinity. It is a homogenous (no-wash) assay suitable for high-throughput screening.[10]

Materials:

-

Europium (Eu)-labeled anti-tag antibody (specific to the tag on the recombinant kinase, e.g., anti-GST).

-

Tagged Recombinant DYRK1A (e.g., GST-DYRK1A).

-

Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive).

-

FRET Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

This compound (serially diluted).

-

Low-volume 384-well microplate.

Procedure:

-

Reagent Preparation: All reagents should be prepared at 3x the final desired concentration in FRET Kinase Buffer.

-

3x Inhibitor Solution: Prepare a serial dilution of this compound.

-

3x Kinase/Antibody Mix: Prepare a solution containing GST-DYRK1A and Eu-anti-GST antibody (e.g., 15 nM kinase and 6 nM antibody).[10]

-

3x Tracer Solution: Prepare a solution of the fluorescent tracer at its pre-determined optimal concentration (e.g., 90 nM).[10]

-

-

Assay Assembly: Add the components to a 384-well plate in the following order:

-

Add 5 µL of 3x Inhibitor Solution.

-

Add 5 µL of 3x Kinase/Antibody Mix.

-

Add 5 µL of 3x Tracer Solution.

-

The final volume will be 15 µL.

-

-

Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) following excitation at ~340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio corresponds to the displacement of the tracer by the inhibitor.

Data Analysis and IC50 Calculation

For all protocols, the goal is to generate a dose-response curve.

-

Subtract the background signal (no enzyme control) from all data points.

-

Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and a "fully inhibited" control as 0% activity.

-

Plot the normalized percent activity (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value, which is the concentration of this compound that reduces kinase activity by 50%.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of a potent inhibitor of class 1 DYRK kinases as a suppressor of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes for DYRKs-IN-1 in Cell Culture-Based Experiments

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Structures of Down syndrome kinases, DYRKs, reveal mechanisms of kinase activation and substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of DYRK1B Inhibitor AZ191 for Cell-Based Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases involved in a multitude of cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1] Dysregulation of DYRK activity has been implicated in various diseases, such as cancer and neurodegenerative disorders.[1][2] AZ191 is a potent and selective inhibitor of DYRK1B, a member of the DYRK family.[3][4] Determining the optimal concentration of AZ191 for cell treatment is a critical first step in utilizing this inhibitor for in vitro studies. This document provides a comprehensive guide with detailed protocols to establish the ideal working concentration of AZ191 for achieving desired biological effects while minimizing off-target toxicity.

These application notes will guide the user through a series of experiments to:

-

Determine the cytotoxic effects of AZ191 and calculate its IC50 value.

-

Assess the inhibition of DYRK1B activity by monitoring the phosphorylation of downstream targets.

-

Analyze the phenotypic consequences of DYRK1B inhibition, such as cell cycle arrest.

Mechanism of Action and Signaling Pathway

DYRK1B is a serine/threonine kinase that plays a crucial role in cell cycle regulation.[4] It is known to phosphorylate and regulate the stability of key cell cycle proteins, including Cyclin D1.[3] By inhibiting DYRK1B, AZ191 can modulate the levels of these proteins and influence cell cycle progression.[3]

Below is a diagram illustrating the simplified signaling pathway involving DYRK1B and the mechanism of action for AZ191.

Caption: Simplified DYRK1B signaling pathway and the inhibitory action of AZ191.

Experimental Workflow

A systematic approach is necessary to determine the optimal concentration of a kinase inhibitor. The following workflow outlines the key experimental stages.

Caption: Experimental workflow for determining the optimal inhibitor concentration.

Data Presentation

Table 1: Cytotoxicity of AZ191 on SW872 and SW982 Liposarcoma Cell Lines

| Cell Line | AZ191 Concentration (µM) | Incubation Time (days) | IC50 (µM) | Reference |

| SW872 | 0.01 - 60 | 5 | 3.183 | [5] |

| SW982 | 0.01 - 60 | 5 | 1.279 | [5] |

Table 2: In Vitro Kinase Inhibitory Activity of AZ191

| Kinase | IC50 (nM) | Selectivity vs. DYRK1B | Reference |

| DYRK1B | 17 | - | [3][4] |

| DYRK1A | 88 | ~5-fold | [3][4] |

| DYRK2 | 1890 | ~110-fold | [3][4] |

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of AZ191, which is the concentration that inhibits cell growth by 50%.[6]

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

AZ191 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium.[7]

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of AZ191 in complete medium. A common starting range is 0.01 to 100 µM.

-

Remove the medium from the wells and add 100 µL of the diluted AZ191 solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the AZ191 concentration.

-

Determine the IC50 value from the dose-response curve.[8]

-

Target Inhibition Assay Protocol (Western Blot for Phosphorylated Proteins)

This protocol assesses the ability of AZ191 to inhibit DYRK1B kinase activity by measuring the phosphorylation status of a downstream target, such as Cyclin D1 (at Thr286).[3]

Materials:

-

Cells treated with various concentrations of AZ191

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[9]

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-